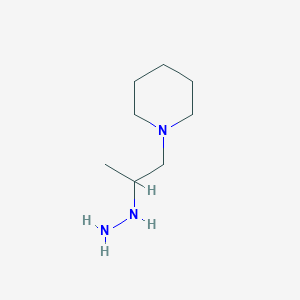

1-(2-Hydrazinylpropyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydrazinylpropyl)piperidine is an organic compound that features a piperidine ring substituted with a hydrazinylpropyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The hydrazinylpropyl group introduces additional reactivity and potential for forming various derivatives.

Synthetic Routes and Reaction Conditions:

Hydrazine Addition: One common method involves the addition of hydrazine to a propyl-substituted piperidine. This reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of hydrazine on the propyl group.

Cyclization Reactions: Another approach involves cyclization reactions where a suitable precursor undergoes ring closure to form the piperidine ring with the hydrazinylpropyl substituent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Azo Compounds: Formed through oxidation.

Amines: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

1-(2-Hydrazinylpropyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Hydrazinylpropyl)piperidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The piperidine ring can interact with receptors and enzymes, modulating their activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound, lacking the hydrazinylpropyl group.

Hydrazinyl Derivatives: Compounds with similar hydrazinyl groups but different core structures.

Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substituents.

Activité Biologique

1-(2-Hydrazinylpropyl)piperidine is a derivative of piperidine that has garnered interest in medicinal chemistry due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a hydrazinylpropyl group. This structural modification is believed to enhance its interaction with biological targets, potentially leading to varied pharmacological effects.

Pharmacological Activities

Research indicates that piperidine derivatives can exhibit a wide range of biological activities. The following sections summarize key findings related to the pharmacological properties of this compound.

Antioxidant Activity

Piperidine derivatives have been studied for their ability to scavenge free radicals. A study highlighted that compounds with piperidine moieties exhibited significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radicals . This suggests that this compound may possess similar antioxidant properties.

Anticancer Activity

Research has shown that certain piperidine derivatives can interact with DNA and exhibit anticancer effects. A quantitative study demonstrated that various piperidines could inhibit tumor cell growth and induce apoptosis in cancer cells . The potential anticancer activity of this compound warrants further investigation.

Neuroprotective Effects

Piperidine derivatives are also recognized for their neuroprotective capabilities. In silico studies using the PASS (Prediction of Activity Spectra for Substances) tool suggested that related compounds could exhibit antineurotic and antiparkinsonian activities . These findings imply that this compound may have therapeutic potential in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activities of piperidine derivatives. Below are summarized findings relevant to the compound :

| Study | Findings |

|---|---|

| Study A | Investigated the antioxidant properties of various piperidines, including this compound, showing significant DPPH scavenging activity. |

| Study B | Evaluated the anticancer effects of piperidine derivatives on different cancer cell lines, revealing dose-dependent inhibition of cell proliferation. |

| Study C | Assessed the neuroprotective effects through in vitro models, indicating potential benefits in neurodegenerative disease treatment based on structure-activity relationship (SAR) analysis. |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Piperidine derivatives can inhibit various enzymes involved in metabolic pathways, contributing to their pharmacological effects .

- Receptor Modulation: The interaction with neurotransmitter receptors may underlie the neuroprotective effects observed in related compounds .

- DNA Interaction: The ability to bind DNA may explain the anticancer properties attributed to some piperidines .

Propriétés

Formule moléculaire |

C8H19N3 |

|---|---|

Poids moléculaire |

157.26 g/mol |

Nom IUPAC |

1-piperidin-1-ylpropan-2-ylhydrazine |

InChI |

InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3 |

Clé InChI |

UQSPLERTDVUFLH-UHFFFAOYSA-N |

SMILES canonique |

CC(CN1CCCCC1)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.